![molecular formula C22H28N6O3 B2509950 3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034516-50-0](/img/structure/B2509950.png)
3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Scientific Research Applications
Antimicrobial Applications
Triazole derivatives have demonstrated significant antimicrobial activity. Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives and tested their antibacterial effects against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. These compounds exhibit potential as antibacterial agents .
Enzyme Inhibitors
Triazole derivatives have been investigated as enzyme inhibitors, particularly carbonic anhydrase inhibitors and cholinesterase inhibitors. These compounds may play a role in treating conditions related to enzyme dysregulation.
Mechanism of Action
Target of Action
The compound 3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines . For example, compound 17l, a related compound, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also induced apoptosis in A549 cells .
properties
IUPAC Name |
3,4-diethoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-30-18-7-6-16(14-19(18)31-5-2)22(29)24-17-8-11-27(12-9-17)20-21-26-25-15(3)28(21)13-10-23-20/h6-7,10,13-14,17H,4-5,8-9,11-12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUFFZOGJNDJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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